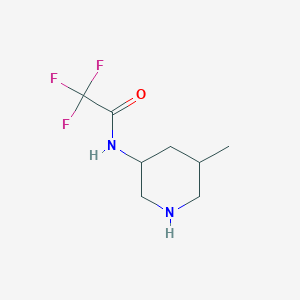
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its distinct chemical behavior.
准备方法
The synthesis of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the piperidine ring.
This compound: Contains different functional groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct properties and reactivity.
生物活性
2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a fluorinated compound notable for its unique structural features, including a trifluoromethyl group and a piperidine moiety. These characteristics enhance its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂F₃N₃O
- Molecular Weight : Approximately 227.21 g/mol
- Functional Groups : Trifluoromethyl group, amide bond
The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration across cell membranes and interaction with various biological targets.
The mechanism of action of this compound involves its interaction with specific receptors and pathways within biological systems. The compound has been shown to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its lipophilic nature allows it to effectively engage with membrane-bound proteins and receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
-
Neuropharmacology :
- The compound interacts with neurotransmitter receptors in the central nervous system (CNS), indicating potential use as a neuroactive agent.
- Studies have shown it may influence mood and cognitive functions through modulation of receptor activity.
- Receptor Interactions :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct features that may contribute to its unique biological profile:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₉N₅ | Contains a pyrrolo-pyrimidine core; potential anti-cancer activity |
| 4-Methylpiperidine | C₆H₁₃N | Basic structure without fluorination; used in various synthetic applications |
| Trifluoromethylbenzamide | C₈H₇F₃N | Aromatic system; used in agrochemicals and pharmaceuticals |
The trifluoromethyl group combined with the piperidine structure enhances both lipophilicity and receptor binding affinity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies :
- In Vivo Assessments :
属性
IUPAC Name |
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-2-6(4-12-3-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLPSBZAYPODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














